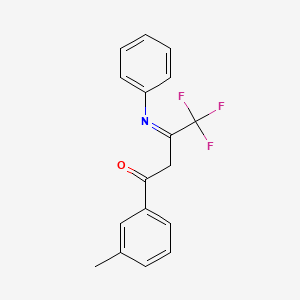
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate is an organic compound with a complex structure that includes a trichloroethyl group attached to a cyclohexene ring via a sulfamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate typically involves the reaction of 2,2,2-trichloroethanol with cyclohex-2-en-1-ylsulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and automation can help in maintaining the optimal reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the sulfamate linkage.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of hydroxyl and amino groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The sulfamate linkage plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethanol: A related compound with similar chemical properties but different applications.
Cyclohexylsulfamic acid: Shares the sulfamate linkage but lacks the trichloroethyl group.
Uniqueness
2,2,2-Trichloroethyl cyclohex-2-en-1-ylsulfamate is unique due to the combination of the trichloroethyl group and the cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Propiedades
Número CAS |
917616-25-2 |
|---|---|
Fórmula molecular |
C8H12Cl3NO3S |
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl N-cyclohex-2-en-1-ylsulfamate |
InChI |
InChI=1S/C8H12Cl3NO3S/c9-8(10,11)6-15-16(13,14)12-7-4-2-1-3-5-7/h2,4,7,12H,1,3,5-6H2 |
Clave InChI |
CHKLDNNQWYHNPK-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)NS(=O)(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B14192310.png)
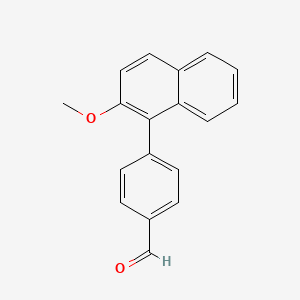
![1-[2-(2-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14192315.png)
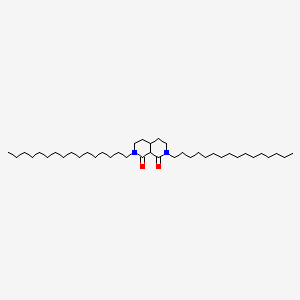
![3-[4'-(Hydroxymethyl)[1,1'-biphenyl]-4-yl]prop-2-enoic acid](/img/structure/B14192333.png)
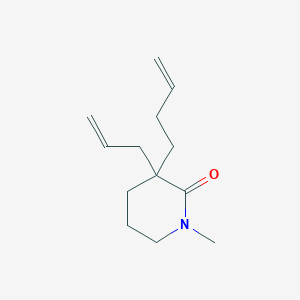
![N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B14192352.png)
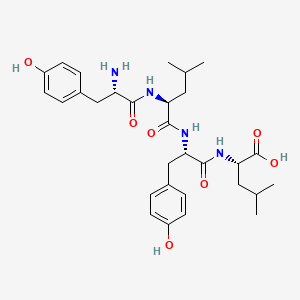
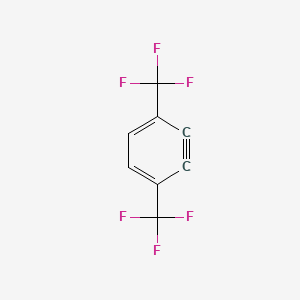
![4,4'-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}-2,2'-bipyridine](/img/structure/B14192362.png)
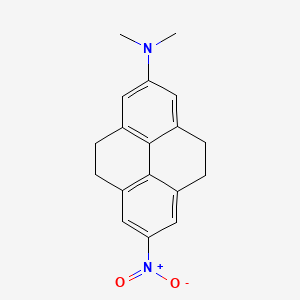
![Benzene, 1-[(diphenylethenylidene)cyclopropyl]-4-methyl-](/img/structure/B14192375.png)
![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)
